REACTION_SMILES
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[CH3:1][c:2]1[cH:3][cH:4][c:5]([S:6](=[O:7])(=[O:8])[NH:11][c:12]2[c:13]([F:22])[cH:14][c:15]([N+:19](=[O:20])[O-:21])[c:16]([F:18])[cH:17]2)[cH:9][cH:10]1.[NH4+:28].[OH-:29].[OH2:30].[S:23](=[O:24])(=[O:25])([OH:26])[OH:27]>>[NH2:11][c:12]1[c:13]([F:22])[cH:14][c:15]([N+:19](=[O:20])[O-:21])[c:16]([F:18])[cH:17]1
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Name
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Cc1ccc(S(=O)(=O)Nc2cc(F)c([N+](=O)[O-])cc2F)cc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(S(=O)(=O)Nc2cc(F)c([N+](=O)[O-])cc2F)cc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[NH4+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
|
|
Type
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product
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Smiles
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Nc1cc(F)c([N+](=O)[O-])cc1F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |